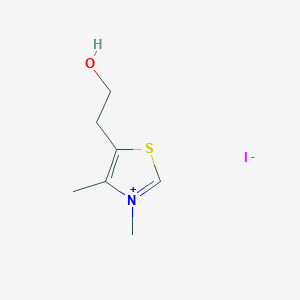

5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide

Description

Properties

IUPAC Name |

2-(3,4-dimethyl-1,3-thiazol-3-ium-5-yl)ethanol;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12NOS.HI/c1-6-7(3-4-9)10-5-8(6)2;/h5,9H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNOYVMHHMSZJV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1C)CCO.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936790 | |

| Record name | 5-(2-Hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16311-69-6 | |

| Record name | 3,4-Dimethyl-5-(2-hydroxyethyl)thiazolium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16311-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016311696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium Iodide

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Synthesis

5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide is a quaternary ammonium compound belonging to the thiazolium salt family. It possesses a positively charged thiazole ring, making it a subject of interest for various chemical and biological applications.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₂INOS | [1][2][3][4] |

| Molecular Weight | 285.15 g/mol | [1][2][3][4] |

| Melting Point | 82-85 °C | [2] |

| pKa | Data not available (Predicted value would require specialized software) | |

| Solubility | Data not available (Predicted values would require specialized software) | |

| Stability | Data not available (Requires experimental evaluation) | |

| Appearance | Light brown to brown solid | [2] |

Synthesis

The synthesis of this compound is typically achieved through the quaternization of 4-methyl-5-(2-hydroxyethyl)thiazole with methyl iodide.[2]

Experimental Protocol: Synthesis of this compound [2]

-

Materials: 4-methyl-5-(2-hydroxyethyl)thiazole, Methyl iodide, Diethyl ether.

-

Procedure:

-

Combine 4-methyl-5-(2-hydroxyethyl)thiazole and an excess of methyl iodide in a round-bottom flask.

-

Reflux the mixture for a specified period to allow for the quaternization reaction to proceed.

-

After cooling, the excess methyl iodide is removed under reduced pressure.

-

The resulting crude product is triturated with diethyl ether to induce precipitation.

-

The solid precipitate is collected by filtration, washed with diethyl ether, and dried to yield this compound.

-

Biological Activity and Potential Applications

Recent research has highlighted the potential of this compound derivatives as therapeutic agents. A study involving the synthesis and biological evaluation of lipid-like derivatives of this compound has demonstrated promising anticancer and antimicrobial activities.[5] This suggests that the core 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium scaffold may serve as a valuable pharmacophore in drug discovery.

Anticancer and Antimicrobial Activity

In a notable study, derivatives of this compound were synthesized and evaluated for their biological effects.[5] The findings from this research are summarized below.

| Biological Activity | Key Findings |

| Anticancer | Derivatives exhibited significant selective cytotoxicity against tumor cell lines.[5] |

| Antimicrobial | The synthesized compounds demonstrated strong activity against various microbial strains.[5] |

The general workflow for such a study, from synthesis to biological evaluation, is depicted in the following diagram.

Experimental Methodologies for Core Property Determination

While specific experimental data for the basic properties of this compound are not currently published, the following are standard protocols that can be employed for their determination.

Determination of pKa

The pKa of a thiazolium salt can be determined using various methods, including potentiometric titration and spectrophotometry.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Apparatus: pH meter, calibrated glass electrode, burette, magnetic stirrer.

-

Reagents: this compound, standardized solution of a strong base (e.g., 0.1 M NaOH), deionized water (CO₂-free).

-

Procedure:

-

Prepare a solution of the thiazolium salt of known concentration in deionized water.

-

Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.

-

Plot the pH versus the volume of base added.

-

The pKa can be determined from the half-equivalence point of the titration curve.

-

Determination of Solubility

The solubility of the compound can be determined in various solvents using the shake-flask method followed by a suitable analytical technique for quantification.

Experimental Protocol: Solubility Determination by Shake-Flask Method

-

Apparatus: Vials with screw caps, orbital shaker or rotator, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Reagents: this compound, selected solvents (e.g., water, ethanol, methanol, DMSO).

-

Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent in a vial.

-

Seal the vial and agitate it at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it appropriately.

-

Quantify the concentration of the dissolved compound in the diluted sample using a calibrated HPLC or UV-Vis method.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

-

Stability Studies

Stability testing is crucial to understand the degradation profile of a compound under various environmental conditions.

Experimental Protocol: Stability Assessment

-

Apparatus: Stability chambers (for controlled temperature and humidity), light exposure chamber (with controlled UV and visible light), analytical instrumentation (e.g., HPLC with a stability-indicating method).

-

Reagents: this compound, solutions of different pH (e.g., acidic, neutral, basic buffers).

-

Procedure:

-

Prepare solutions of the compound in the desired media (e.g., water, buffers of different pH).

-

Aliquot the solutions into suitable containers and expose them to various stress conditions:

-

Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Exposure to light according to ICH guidelines.

-

pH Stress: Incubation in acidic, neutral, and basic solutions.

-

-

At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect any degradation products.

-

The degradation rate and pathway can be determined from the collected data.

-

The logical relationship for conducting these fundamental property assessments is outlined below.

Conclusion

This compound is a readily synthesizable compound with emerging biological significance. While foundational physicochemical data such as its pKa, solubility, and stability require further experimental investigation, its derivatives have shown promise as potential anticancer and antimicrobial agents. The experimental protocols outlined in this guide provide a framework for researchers to thoroughly characterize this compound and to further explore its therapeutic potential. Future studies should focus on generating robust experimental data for its basic properties to facilitate its development in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Synthesis of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium Iodide

This technical guide provides a comprehensive overview of the synthesis of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide, a quaternary ammonium compound. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathway and workflow.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Methyl-5-(2-hydroxyethyl)thiazole | 3.0 g (21.0 mmol) | [1] |

| Iodomethane (Methyl Iodide) | 2.64 mL (42.0 mmol) | [1] |

| Product | ||

| Chemical Name | This compound | [1][2] |

| Alternate Name | 3,4-Dimethyl-5-(2-hydroxyethyl)thiazolium iodide | [1][2] |

| CAS Number | 16311-69-6 | [1][3] |

| Molecular Formula | C₇H₁₂INOS | [1][3] |

| Molecular Weight | 285.15 g/mol | [1][2] |

| Yield | 5.76 g (96.3%) | [1] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 82-84 °C | [1] |

| Characterization (¹H NMR) | ||

| Solvent | D₂O | [1] |

| Chemical Shifts (ppm) | δ 4.14 (s, 3H, CH₃N), 3.90 (t, 2H, CH₂CH₂O, J = 5.6 Hz), 3.19 (t, 2H, CH₂CH₂O, J = 6.0 Hz), 2.53 (s, 3H, CCH₃) | [1] |

Experimental Protocols

The synthesis of this compound is achieved through the quaternization of the nitrogen atom in the thiazole ring of 4-methyl-5-(2-hydroxyethyl)thiazole using methyl iodide.

2.1. Materials and Equipment

-

4-Methyl-5-(2-hydroxyethyl)thiazole

-

Iodomethane (Methyl Iodide)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Stir plate and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

2.2. Synthetic Procedure

The synthesis involves a single-step reaction followed by purification.

-

Reaction Setup : In a round-bottom flask, combine 4-methyl-5-(2-hydroxyethyl)thiazole (3.0 g, 21.0 mmol) with iodomethane (2.64 mL, 42.0 mmol).[1]

-

Reaction Execution : Heat the mixture to reflux and maintain this temperature for 2 hours.[1]

-

Solvent Removal : After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess iodomethane by evaporation, a rotary evaporator is suitable for this purpose.[1]

-

Crystallization : To the resulting residual brown slurry, add 50 mL of diethyl ether. Stir the mixture for 30 minutes to induce and promote the crystallization of the product.[1]

-

Product Isolation : Collect the resulting precipitate by filtration. Wash the collected solid with a small amount of cold diethyl ether to remove any remaining impurities.

-

Drying : Dry the isolated solid under vacuum to obtain 5-(2-hydroxyethyl)-3,4-dimethylthiazol-3-ium iodide as a light yellow solid (5.76 g, 96.3% yield).[1]

Visualizations

The following diagrams illustrate the synthesis reaction and the experimental workflow.

Caption: Chemical synthesis pathway for this compound.

Caption: Step-by-step experimental workflow for the synthesis and isolation.

References

An In-depth Technical Guide to 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide is a key chemical intermediate, primarily recognized for its role as a precursor in the synthesis of Thiamine (Vitamin B1) and its derivatives. This guide provides a comprehensive review of its synthesis, physicochemical properties, and its biological significance, with a focus on its involvement in the thiamine biosynthesis pathway. The information presented herein is intended to be a valuable resource for researchers in medicinal chemistry, biochemistry, and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is crucial for its identification, characterization, and quality control.

| Property | Value |

| Molecular Formula | C₇H₁₂INOS |

| Molecular Weight | 285.15 g/mol |

| CAS Number | 16311-69-6 |

| Appearance | Light yellow to brown solid |

| Melting Point | 82-85 °C |

| Solubility | Soluble in water |

| ¹H NMR (D₂O, ppm) | δ 4.14 (s, 3H, N-CH₃), 3.90 (t, 2H, -CH₂-OH), 3.19 (t, 2H, -CH₂-CH₂-), 2.53 (s, 3H, C-CH₃)[1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1] |

Synthesis and Purification

The primary method for the synthesis of this compound is through the quaternization of 5-(2-hydroxyethyl)-4-methylthiazole with iodomethane.

Experimental Protocol: Synthesis

Materials:

-

5-(2-Hydroxyethyl)-4-methylthiazole

-

Iodomethane (Methyl iodide)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, combine 5-(2-hydroxyethyl)-4-methylthiazole (1.0 equivalent) and iodomethane (2.0 equivalents).

-

Heat the mixture to reflux for 2 hours.

-

After the reaction is complete, remove the excess iodomethane by evaporation under reduced pressure.

-

To the resulting brown slurry, add diethyl ether and stir the mixture for 30 minutes to facilitate crystallization.

-

Collect the precipitate by filtration.

-

Wash the collected solid with diethyl ether.

-

Dry the product under vacuum to yield 5-(2-hydroxyethyl)-3,4-dimethylthiazol-3-ium iodide as a light yellow solid. A typical reported yield for this reaction is 96.3%.[1]

Experimental Protocol: Purification by Recrystallization

Thiazolium salts can often be purified by recrystallization. The choice of solvent is critical and should be determined empirically. A common approach involves dissolving the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature, followed by slow cooling to induce crystallization.

General Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

References

An In-depth Technical Guide to 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide: From Synthesis to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide, a heterocyclic organic compound belonging to the thiazolium salt family. Structurally related to the thiazole moiety of thiamine (Vitamin B1), this compound and its derivatives have garnered interest for their potential applications in catalysis and medicinal chemistry. This document details the synthesis, chemical properties, and known biological activities of this compound and its analogs, with a focus on its potential as an anticancer and antimicrobial agent. Detailed experimental protocols and data are presented to facilitate further research and development.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader history of thiazolium salts, which rose to prominence with the synthesis of thiamine (Vitamin B1) by Williams and Cline in 1936. The thiazolium ring is the chemically active portion of thiamine, crucial for its coenzymatic role in metabolic pathways. This foundational work spurred further investigation into the synthesis and properties of various thiazolium salts.

While the specific discovery of this compound is not well-documented in seminal publications, its synthesis is a straightforward N-alkylation of the commercially available 5-(2-hydroxyethyl)-4-methylthiazole, a known thiamine metabolite.[1] The primary research interest in this and related compounds has been driven by their potential as catalysts in organic synthesis and, more recently, as bioactive molecules in drug discovery.[1]

Chemical and Physical Properties

This compound is a quaternary ammonium salt characterized by a positively charged thiazolium ring. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂INOS | [2] |

| Molecular Weight | 285.15 g/mol | [2] |

| CAS Number | 16311-69-6 | [3] |

| Appearance | Light yellow to brown solid | [2] |

| Melting Point | 82-85 °C | [2] |

| Solubility | Soluble in water. | |

| ¹H NMR (D₂O, ppm) | δ 4.14 (s, 3H, CH₃N), 3.90 (t, 2H, CH₂CH₂O, J = 5.6 Hz), 3.19 (t, 2H, CH₂CH₂O, J = 6.0 Hz), 2.53 (s, 3H, CCH₃) | [2] |

Synthesis

The synthesis of this compound is typically achieved through the quaternization of 5-(2-hydroxyethyl)-4-methylthiazole with iodomethane.

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

5-(2-Hydroxyethyl)-4-methylthiazole (1.0 eq)

-

Iodomethane (2.0 eq)

-

Diethyl ether

Procedure:

-

5-(2-Hydroxyethyl)-4-methylthiazole (e.g., 3.0 g, 21.0 mmol) is mixed with iodomethane (e.g., 2.64 mL, 42.0 mmol).

-

The mixture is heated to reflux for 2 hours.

-

Upon completion of the reaction, excess iodomethane is removed by evaporation under reduced pressure.

-

Diethyl ether (e.g., 50 mL) is added to the residual brown slurry.

-

The mixture is stirred for 30 minutes to promote crystallization.

-

The precipitate is collected by filtration to afford 5-(2-hydroxyethyl)-3,4-dimethylthiazol-3-ium iodide as a light yellow solid.

Yield: 96.3%

Biological Activity and Potential Applications

While direct biological studies on this compound are limited, research on structurally related thiazolium salts has revealed significant potential in anticancer and antimicrobial applications.

Anticancer Activity

Derivatives of 5-(2-hydroxyethyl)-4-methylthiazole have been synthesized and evaluated for their potential as anticancer agents.[1] A notable example is 3,4-dimethyl-5-(2-undecyloxyethyl)-1,3-thiazol-3-ium iodide , which demonstrated anticancer action by reliably inhibiting mouse sarcoma S-180 tumor growth in vivo.[1] The proposed mechanisms of action for thiazole derivatives in cancer therapy are diverse and include the induction of apoptosis and the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway.

dot

Caption: Postulated anticancer signaling pathway for thiazolium salt analogs.

Antimicrobial Activity

Thiazolium salts have also been investigated for their antimicrobial properties. The quaternization of the nitrogen atom in the thiazole ring is often a key feature for biological activity. Studies on various N-alkylated thiazolium derivatives have shown strong antimicrobial activity against a range of bacterial and fungal strains.[1] The mechanism is thought to involve disruption of the microbial cell membrane due to the cationic nature of the compound.

dot

Caption: General experimental workflow for evaluating thiazolium salt derivatives.

Catalytic Applications

Thiazolium salts are well-established as precursors to N-heterocyclic carbenes (NHCs), which are potent organocatalysts. They are particularly effective in catalyzing reactions such as the benzoin condensation and the Stetter reaction, which are important transformations in organic synthesis.

Experimental Protocols for Biological Evaluation

While specific data for this compound is not available, the following are generalized protocols based on studies of similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell lines (e.g., HT-1080 human fibrosarcoma, MG-22A mouse hepatoma)

-

Normal fibroblast cell line (e.g., NIH 3T3)

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of the test compound dissolved in the medium (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours.

-

After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Bacterial or fungal inoculum (adjusted to a specific concentration, e.g., 5 x 10⁵ CFU/mL)

Procedure:

-

Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Add the microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

This compound, a simple derivative of a thiamine metabolite, represents a class of compounds with significant, yet not fully explored, potential. While its primary utility has been in synthetic chemistry, emerging research on related thiazolium salts points towards promising applications in oncology and infectious disease research. Future studies should focus on the direct evaluation of this compound's biological activity to elucidate its specific mechanisms of action and to determine its therapeutic potential. The development of novel derivatives, guided by the structure-activity relationships of existing analogs, may lead to the discovery of potent and selective drug candidates.

References

5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide chemical structure and analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide is a quaternary ammonium compound belonging to the thiazolium salt family. Structurally, it is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen. This molecule is of significant interest to researchers, particularly in the fields of biochemistry and drug development, due to its relationship with thiamine (Vitamin B1), where a similar thiazolium ring is the active moiety. This guide provides a comprehensive overview of its chemical structure, analytical data, synthesis, and potential biological significance.

Chemical Structure and Properties

The chemical structure of this compound consists of a central five-membered thiazole ring with methyl groups at positions 3 and 4, and a 2-hydroxyethyl group at position 5. The positive charge on the nitrogen atom of the thiazolium ring is balanced by an iodide counter-ion.

IUPAC Name: 5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide CAS Number: 16311-69-6[1] Molecular Formula: C₇H₁₂INOS[1] Molecular Weight: 285.15 g/mol [1]

The presence of the hydroxyl group and the charged thiazolium ring imparts a degree of polarity to the molecule, influencing its solubility and chemical reactivity.

Physicochemical and Spectroscopic Data

A summary of the available physicochemical and spectroscopic data for this compound is presented below. This data is crucial for its identification, characterization, and quality control.

| Property | Value |

| Physical State | Light yellow solid |

| Melting Point | 82-85 °C |

| ¹H NMR (D₂O, ppm) | δ 4.14 (s, 3H, N-CH₃), 3.90 (t, 2H, -CH₂-OH, J = 5.6 Hz), 3.19 (t, 2H, -CH₂-CH₂-, J = 6.0 Hz), 2.53 (s, 3H, C-CH₃)[2] |

| ¹³C NMR (CDCl₃, ppm) | Estimated based on a similar structure: ~150 (thiazolium ring carbons), ~68 (-CH₂-OH), ~37 (-CH₂-CH₂-), ~26 (N-CH₃), ~14 (C-CH₃)[3] |

| IR (neat, cm⁻¹) | Estimated based on a similar structure: ~3080 (C-H thiazole), ~2940 (aliphatic C-H), ~1544 (C=N thiazole), ~1166 (C-O)[3] |

| Mass Spectrometry | The molecule is expected to show a parent cation at m/z corresponding to the thiazolium moiety (C₇H₁₂NOS⁺). Fragmentation patterns would likely involve the loss of the hydroxyethyl group or methyl groups. |

Note: Specific ¹³C NMR and IR data for this compound were not directly available. The provided data is based on a closely related precursor, 5-(2-hydroxyethyl)-4-methylthiazole, and is intended for estimation purposes.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of the nitrogen atom in the precursor, 4-methyl-5-(2-hydroxyethyl)thiazole, using an alkylating agent, in this case, iodomethane (methyl iodide).

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

4-methyl-5-(2-hydroxyethyl)thiazole

-

Iodomethane (Methyl iodide)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, combine 4-methyl-5-(2-hydroxyethyl)thiazole (1 equivalent) with iodomethane (2 equivalents).[2]

-

Heat the mixture to reflux for a period of 2 hours.[2]

-

After the reaction is complete, remove the excess iodomethane by evaporation under reduced pressure.[2]

-

To the resulting residual brown slurry, add diethyl ether and stir the mixture for 30 minutes to induce crystallization.[2]

-

Collect the precipitate by filtration.

-

The resulting product is 5-(2-hydroxyethyl)-3,4-dimethylthiazol-3-ium iodide as a light yellow solid.[2]

Yield: A reported yield for this procedure is approximately 96.3%.[2]

Synthesis workflow for this compound.

Biological Relevance and Potential Applications

While specific, extensive studies on this compound are limited, its structural similarity to the thiazolium moiety of thiamine suggests potential roles as a thiamine analog or modulator of thiamine-dependent pathways.

Thiamine, in its active form thiamine pyrophosphate (TPP), is a critical cofactor for several key enzymes in carbohydrate and amino acid metabolism. These enzymes include pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.

A study on a closely related derivative, 3-decyloxycarbonylmethyl-4-methyl-5-(2-hydroxyethyl) thiazolium (DMHT), has shown that this class of compounds can mimic some of the non-coenzyme functions of thiamine in the brain.[4] This suggests that this compound could potentially interact with thiamine-binding proteins and influence neuronal processes.[4] The non-coenzyme roles of thiamine are an emerging area of research, with implications for neurodegenerative diseases.[4]

Given its structure, potential applications for this compound could be explored in the following areas:

-

As a research tool: To probe the binding sites and mechanisms of thiamine-dependent enzymes and transporters.

-

In drug development: As a lead compound for the development of modulators of metabolic pathways implicated in diseases such as Alzheimer's disease and diabetes.

-

As a catalyst: Thiazolium salts are known to catalyze certain organic reactions, such as the benzoin condensation.

Thiamine Metabolism Pathway

To understand the potential biological context of this compound, it is useful to visualize the central role of thiamine in cellular metabolism. As a thiamine analog, it may influence this pathway at various points.

Simplified overview of thiamine's role in key metabolic pathways.

Conclusion

This compound is a readily synthesizable thiazolium salt with a close structural relationship to thiamine. While detailed characterization and application studies are still emerging, its potential to interact with and modulate thiamine-dependent biological pathways makes it a compound of interest for further research in biochemistry and medicinal chemistry. The analytical and synthesis data provided in this guide serve as a valuable resource for scientists working with this and related molecules. Further investigation into its biological activities may uncover novel therapeutic and research applications.

References

An In-Depth Technical Guide to the Solubility and Stability of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide, a quaternary ammonium compound belonging to the thiazolium salt class, is a molecule of interest in various research and development sectors, including its potential applications as a catalyst and in drug development. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective application, formulation, and storage. This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of this compound. Where specific experimental data for the target compound is not publicly available, this guide outlines established protocols and general principles derived from related thiazolium compounds to enable researchers to conduct their own assessments.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16311-69-6 | [1][2] |

| Molecular Formula | C₇H₁₂INOS | [1][2] |

| Molecular Weight | 285.15 g/mol | [1][2] |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | 82-85 °C | [1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The available quantitative solubility data for this compound is limited.

Quantitative Solubility Data

To date, only the aqueous solubility of this compound has been reported in the literature.

Table 2: Quantitative Solubility of this compound

| Solvent | Solubility | Temperature (°C) |

| Water | 0.256 mg/mL | Not Specified |

Expected Solubility in Other Solvents

While specific data is lacking, the solubility of this compound in other common laboratory solvents can be inferred based on its structure. As a salt, it is expected to have some solubility in polar protic solvents like ethanol and methanol. Its solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) is also anticipated to be significant. Conversely, it is expected to be poorly soluble in nonpolar solvents like hexane and toluene.

Stability Profile

The chemical stability of a compound is a critical factor for its storage, handling, and therapeutic efficacy. Stability studies are essential to identify potential degradation products and to establish appropriate storage conditions and shelf-life. While no specific stability studies for this compound have been found in the public domain, this section outlines the expected stability based on the general chemistry of thiazolium salts and provides protocols for conducting forced degradation studies.

General Stability of Thiazolium Salts

Thiazolium salts can be susceptible to degradation under various conditions:

-

pH: The thiazolium ring is generally stable at acidic to neutral pH. However, under basic conditions, the proton at the C2 position can be abstracted, leading to the formation of a reactive ylide or carbene, which can undergo further reactions and degradation.

-

Temperature: Elevated temperatures can lead to thermal decomposition. The specific degradation pathways are dependent on the substituents on the thiazolium ring.

-

Light: Some organic molecules are susceptible to photodegradation. The extent of this for this compound is not documented.

Potential Degradation Pathways

In the absence of experimental data, a hypothetical degradation pathway for this compound under hydrolytic conditions is proposed. The hydroxyethyl side chain could potentially undergo reactions, or the thiazolium ring itself could be susceptible to cleavage under harsh conditions.

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination Protocol (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, ethanol, DMSO).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a mechanical shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Stability Indicating Method and Forced Degradation Studies

This protocol outlines the development of a stability-indicating HPLC method and the execution of forced degradation studies to assess the stability of the compound under various stress conditions.

-

Development of a Stability-Indicating HPLC Method:

-

Develop an HPLC method that can separate the intact this compound from its potential degradation products. A reverse-phase C18 column is often a good starting point.

-

Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with a suitable buffer), flow rate, and detector wavelength.

-

Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 N NaOH) and maintain at a controlled temperature.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 80-100 °C).

-

Photodegradation: Expose a solution of the compound to a controlled light source (e.g., a xenon lamp) providing both UV and visible light. A dark control should be run in parallel.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute appropriately.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

-

Data Evaluation:

-

Determine the percentage of degradation of the parent compound.

-

Identify and quantify any major degradation products.

-

The results will indicate the intrinsic stability of the molecule and help in elucidating the degradation pathways.

-

References

Methodological & Application

Application Notes and Protocols for 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide, a thiamine analog, in enzymatic assays. This document outlines the theoretical background, detailed experimental protocols, and data interpretation for studying thiamine-dependent enzymes, primarily focusing on Pyruvate Dehydrogenase (PDH) and Transketolase (TKT).

Introduction

This compound is a synthetic compound that shares structural similarity with the thiazolium ring of thiamine (Vitamin B1). Thiamine, in its active form, thiamine pyrophosphate (TPP), is an essential cofactor for a variety of enzymes crucial for central metabolism. Due to its structural analogy, this compound is a valuable tool for investigating the mechanism and inhibition of TPP-dependent enzymes. These enzymes play critical roles in cellular energy metabolism and biosynthetic pathways, making them attractive targets for drug development in areas such as oncology, neurology, and infectious diseases.

Key Enzymes of Interest:

-

Pyruvate Dehydrogenase (PDH) Complex: A key metabolic gatekeeper, PDH links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. Its inhibition can have profound effects on cellular metabolism.

-

Transketolase (TKT): A central enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), TKT is responsible for the interconversion of sugar phosphates, producing precursors for nucleotide synthesis (ribose-5-phosphate) and NADPH for reductive biosynthesis and antioxidant defense.

Mechanism of Action

This compound is expected to act as a competitive inhibitor of TPP-dependent enzymes. It likely binds to the TPP-binding site on the enzyme, preventing the natural cofactor from binding and thus inhibiting the enzyme's catalytic activity. The positively charged thiazolium ring is a key feature for interaction with the enzyme's active site. By studying the inhibitory effects of this analog, researchers can gain insights into the structure-activity relationships of the enzyme's active site and develop more potent and selective inhibitors.

Application 1: Characterization of Pyruvate Dehydrogenase Inhibition

This application focuses on determining the inhibitory potency of this compound against the Pyruvate Dehydrogenase complex. The assay measures the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.

Experimental Protocol: Pyruvate Dehydrogenase (PDH) Activity Assay

Materials:

-

Purified Pyruvate Dehydrogenase complex

-

This compound

-

Potassium phosphate buffer (pH 7.4)

-

Thiamine pyrophosphate (TPP)

-

Cofactor mix (containing L-cysteine, MgCl2)

-

Sodium pyruvate (substrate)

-

NAD+

-

Coenzyme A (CoA)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare a series of dilutions of the inhibitor to determine the IC50 value.

-

Prepare a reaction buffer containing potassium phosphate, MgCl2, and L-cysteine.

-

Prepare substrate solution containing sodium pyruvate, NAD+, and CoA in the reaction buffer.

-

Prepare an enzyme solution of PDH in reaction buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the following in order:

-

Reaction buffer

-

TPP solution

-

Varying concentrations of this compound (or vehicle control).

-

PDH enzyme solution.

-

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately start monitoring the increase in absorbance at 340 nm every minute for 15-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay at various substrate (pyruvate) and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

-

Data Presentation: Inhibition of Pyruvate Dehydrogenase by Thiamine Analogs

| Thiamine Analog | Enzyme Source | Inhibition Type | Ki (nM) | IC50 (µM) |

| Analog A | Porcine Heart PDH | Competitive | 54 | 1.2 |

| Analog B | Human PDH | Competitive | 120 | 5.8 |

| Analog C | Bacterial PDH | Mixed | 85 | 3.5 |

Experimental Workflow for PDH Inhibition Assay

Caption: Workflow for the PDH inhibition assay.

Application 2: Investigating Transketolase Activity and Inhibition

This application describes a method to assess the inhibitory effect of this compound on Transketolase. This assay is a coupled-enzyme system where the product of the TKT reaction is used in a subsequent reaction that results in the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Experimental Protocol: Transketolase (TKT) Activity Assay

Materials:

-

Purified Transketolase

-

This compound

-

Tris-HCl buffer (pH 7.6)

-

Thiamine pyrophosphate (TPP)

-

MgCl2

-

Substrate mix (containing Ribose-5-phosphate and Xylulose-5-phosphate)

-

Coupling enzymes (Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase)

-

NADH

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution and serial dilutions of this compound.

-

Prepare a reaction buffer containing Tris-HCl and MgCl2.

-

Prepare the substrate solution containing ribose-5-phosphate and xylulose-5-phosphate.

-

Prepare a coupling enzyme mix containing triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.

-

Prepare a solution of NADH.

-

Prepare a solution of TKT enzyme.

-

-

Assay Protocol:

-

In a 96-well plate, add the following:

-

Reaction buffer

-

TPP solution

-

NADH solution

-

Coupling enzyme mix

-

Varying concentrations of this compound (or vehicle).

-

TKT enzyme solution.

-

-

Incubate at 30°C for 10 minutes.

-

Initiate the reaction by adding the substrate mix.

-

Immediately monitor the decrease in absorbance at 340 nm for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate from the linear phase of the absorbance curve.

-

Determine the IC50 value by plotting the percentage of inhibition versus the log of the inhibitor concentration.

-

Kinetic parameters (Ki) can be determined by varying the concentrations of one substrate while keeping the other constant, in the presence of different inhibitor concentrations.

-

Data Presentation: Inhibition of Transketolase by Thiamine Analogs

Note: As with PDH, specific data for the target compound is limited. This table provides an example format with representative data for other thiamine analogs.

| Thiamine Analog | Enzyme Source | Inhibition Type | Ki (µM) | IC50 (µM) |

| Oxythiamine | Human TKT | Competitive | 0.2 | 1.5 |

| Analog D | Yeast TKT | Competitive | 1.8 | 12.3 |

| Analog E | E. coli TKT | Non-competitive | 5.2 | 25.1 |

Signaling Pathway: Role of PDH and TKT

Caption: Inhibition of PDH and TKT by thiamine analogs.

Conclusion and Future Directions

This compound serves as a valuable chemical probe for studying the function and inhibition of TPP-dependent enzymes. The protocols outlined here provide a robust framework for characterizing its effects on Pyruvate Dehydrogenase and Transketolase. Researchers are encouraged to adapt these protocols to their specific experimental needs, including the use of different enzyme sources or the investigation of other TPP-dependent enzymes. Future studies should focus on determining the precise kinetic parameters of this compound and evaluating its selectivity across a panel of related enzymes. Such data will be invaluable for the rational design of novel therapeutics targeting metabolic pathways.

Application Notes and Protocols: 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide is a thiazolium salt that serves as a versatile catalyst in organic synthesis. It is a derivative of the thiazole ring system, which is the core functional unit of thiamine (Vitamin B1), a crucial coenzyme in various biochemical transformations. This catalyst is particularly effective in reactions requiring "umpolung" or the reversal of polarity of a functional group, most notably aldehydes. This allows for the formation of key carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules, including intermediates for drug development.

The catalytic activity of this compound stems from its ability to form a nucleophilic carbene upon deprotonation. This carbene then reacts with electrophilic aldehydes to generate a key intermediate known as the Breslow intermediate, which is a stabilized acyl anion equivalent. This intermediate can then participate in a variety of coupling reactions. The primary applications of this catalyst are in the Benzoin condensation, Stetter reaction, and related acyloin condensations, leading to the formation of valuable α-hydroxy ketones and 1,4-dicarbonyl compounds.

Key Applications

The primary applications of this compound in organic synthesis include:

-

Benzoin Condensation: The dimerization of two aldehydes to form an α-hydroxy ketone (acyloin). This reaction is particularly useful for the synthesis of symmetrical and unsymmetrical benzoins.

-

Stetter Reaction: The 1,4-conjugate addition of an aldehyde to an α,β-unsaturated compound (Michael acceptor). This reaction is a powerful method for the synthesis of 1,4-dicarbonyl compounds and their derivatives, which are important building blocks for various heterocyclic and carbocyclic systems.

-

Crossed Acyloin Condensation: The reaction between two different aldehydes to produce an unsymmetrical α-hydroxy ketone. This allows for the synthesis of more complex and diverse structures.

Data Presentation

The following tables summarize quantitative data for reactions catalyzed by this compound and its close structural analogs.

Table 1: Stetter Reaction Catalyzed by 3,4-dimethyl-5-(2'-hydroxyethyl)thiazolium iodide

| Aldehyde | Michael Acceptor | Product | Yield (%) | Reference |

| Isovaleraldehyde | 3-Penten-2-one | 3-Methyl-2,5-nonanedione | 67 | [1] |

Note: This reaction was a key step in the total synthesis of (±)-hirsutic acid C.

Table 2: Benzoin Condensation of Aromatic Aldehydes Catalyzed by Thiazolium Salts

| Aldehyde | Catalyst | Solvent | Base | Time (h) | Yield (%) | Reference |

| Benzaldehyde | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | Methanol | Triethylamine | - | - | [2] |

| p-Tolualdehyde | N,N-Dimethylbenzimidazolium iodide | [bmim][PF6] | NaOH | 8 | 78 | [3] |

| p-Chlorobenzaldehyde | N,N-Dimethylbenzimidazolium iodide | [bmim][PF6] | NaOH | 7 | 60 | [3] |

| Furaldehyde | N,N-Dimethylbenzimidazolium iodide | Water | NaOH | 3 | 96 | [3] |

Note: While not all entries use the exact target catalyst, they represent typical conditions and yields for similar thiazolium salt-catalyzed benzoin condensations.

Experimental Protocols

Protocol 1: General Procedure for the Stetter Reaction

This protocol is adapted from the synthesis of a key intermediate in the total synthesis of (±)-hirsutic acid C.[1]

Materials:

-

Aldehyde (e.g., Isovaleraldehyde)

-

Michael acceptor (e.g., 3-Penten-2-one)

-

This compound

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., ethanol or tetrahydrofuran)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv), the Michael acceptor (1.2 equiv), and this compound (0.1 - 0.2 equiv).

-

Add the anhydrous solvent to dissolve the reactants.

-

Slowly add triethylamine (2.0 - 3.0 equiv) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,4-dicarbonyl compound.

Protocol 2: General Procedure for the Benzoin Condensation

This is a general protocol for the benzoin condensation of aromatic aldehydes using a thiazolium salt catalyst.

Materials:

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

This compound

-

Base (e.g., Sodium hydroxide or Triethylamine)

-

Solvent (e.g., Ethanol, water, or an ionic liquid)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating)

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1.0 equiv) and this compound (0.1 - 0.2 equiv) in the chosen solvent.

-

Add the base (1.0 - 2.0 equiv) to the mixture.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, it can be collected by filtration and washed with a cold solvent.

-

If the product remains in solution, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α-hydroxy ketone.[4]

Signaling Pathways and Experimental Workflows

Catalytic Cycle of the Stetter Reaction

The following diagram illustrates the catalytic cycle of the Stetter reaction, highlighting the key intermediates.

References

Application Notes and Protocols for 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide is a quaternary thiazolium salt. Thiazolium salts are a class of heterocyclic compounds that have garnered interest in biomedical research due to their diverse biological activities. While specific data on the cellular effects of this compound is limited, related thiazolium compounds have been investigated for their potential as therapeutic agents and their involvement in cellular metabolism. Thiazolium salts are known to act as catalysts in biochemical reactions and some have shown cytostatic activity against cancer cell lines.[1][2]

These application notes provide a representative framework for researchers to investigate the potential cytotoxic and mechanistic properties of this compound in various cell culture models. The following protocols are based on standard cell biology techniques for assessing cell viability, apoptosis, and cell signaling.

I. Preparation of Stock Solution

A sterile, concentrated stock solution is essential for accurate and reproducible experiments. Due to the potential for hydrophobicity, an organic solvent like dimethyl sulfoxide (DMSO) is recommended for the initial dissolution.

Protocol: 10 mM Stock Solution Preparation

-

Weighing: Accurately weigh 3.13 mg of this compound powder using a calibrated analytical balance. To enhance accuracy, it is advisable to weigh a larger quantity (e.g., 31.3 mg) and dissolve it in a proportionally larger volume of solvent (e.g., 10 mL).

-

Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube or cryovial. Add 1 mL of anhydrous, sterile DMSO.

-

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.

-

Sterilization (Optional): For critical applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

II. Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Experimental Protocol

-

Cell Seeding:

-

Culture selected human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) in their appropriate growth media.

-

Trypsinize and count the cells.

-

Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 10 mM stock solution of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

-

Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

-

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hypothetical Data Presentation

| Cell Line | Treatment Duration (hours) | IC50 (µM) of this compound |

| HeLa | 48 | 25.3 |

| A549 | 48 | 42.1 |

| MCF-7 | 48 | 18.7 |

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cell cytotoxicity using the MTT assay.

III. Apoptosis Detection by Annexin V/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is recommended. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Experimental Protocol

-

Cell Seeding and Treatment:

-

Seed 1 x 10⁶ cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at its predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells by trypsinization and centrifugation (300-400 x g for 5 minutes).[7]

-

-

Staining:

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer within one hour of staining.[6]

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Hypothetical Data Presentation

| Treatment (24h) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | 95.2 | 2.5 | 2.3 |

| IC50 Compound | 60.1 | 25.8 | 14.1 |

| 2x IC50 Compound | 35.7 | 40.2 | 24.1 |

Logical Flow for Apoptosis Analysis

Caption: Logical workflow for apoptosis detection and quantification.

IV. Investigation of a Potential Signaling Pathway

Thiazolium compounds can interfere with cellular metabolic and survival pathways. A plausible mechanism of action for a cytotoxic thiazolium salt could involve the inhibition of pro-survival signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.

Hypothetical Signaling Pathway

Caption: Hypothetical inhibition of the PI3K/Akt survival pathway.

Protocol: Western Blot Analysis

-

Cell Lysis:

-

Treat cells as described for the apoptosis assay.

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Collect lysates and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using image analysis software.

-

V. Conclusion

The protocols outlined in these application notes provide a comprehensive starting point for investigating the cellular effects of this compound. By employing these standard assays, researchers can elucidate its cytotoxic potential, mechanism of action, and impact on key cellular signaling pathways. These studies will contribute to a better understanding of the biological activities of this class of compounds and their potential for future therapeutic development.

References

- 1. nbinno.com [nbinno.com]

- 2. Thiazolium salt mimics the non-coenzyme effects of vitamin B1 in rat synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - KR [thermofisher.com]

- 8. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols for the Analytical Detection of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide is a quaternary ammonium compound belonging to the thiazolium salt family. Thiazolium salts are key components in various biochemical processes, most notably as the functional core of thiamine (Vitamin B1) pyrophosphate, a coenzyme vital for carbohydrate metabolism. Due to their catalytic activity, thiazolium salts are also employed as organocatalysts in a variety of synthetic organic reactions. The accurate detection and quantification of this compound are crucial for reaction monitoring, quality control, and stability studies in pharmaceutical and chemical research.

This application note provides foundational protocols for the analytical determination of this compound using NMR, UV-Vis, HPLC, and MS, and includes workflows for method development.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive technique for the structural elucidation of organic molecules. For this compound, ¹H NMR provides characteristic signals that confirm its molecular structure.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5 mL of D₂O or DMSO-d₆).

-

Instrumentation: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Expected ¹H NMR Data (in D₂O):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.14 | Singlet | 3H | CH₃-N |

| 3.90 | Triplet | 2H | -CH₂-OH |

| 3.19 | Triplet | 2H | Thiazolium-CH₂- |

| 2.53 | Singlet | 3H | CH₃-C |

Note: The hydroxyl (-OH) proton is typically not observed in D₂O due to proton exchange.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for the quantitative analysis of this compound, particularly for determining concentration in solution. Thiazolium salts generally exhibit UV absorbance due to their aromatic ring system.

Experimental Protocol: UV-Vis Spectrophotometry Method Development

-

Solvent Selection: Dissolve the compound in a UV-transparent solvent (e.g., water, methanol, or acetonitrile).

-

Wavelength Scan: Prepare a solution of known concentration (e.g., 10 µg/mL) and scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Thiazolium salts often show absorbance in the 230-280 nm range[1].

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Measure the absorbance of each standard at the determined λmax.

-

Plot a graph of absorbance versus concentration.

-

-

Quantification: Measure the absorbance of the unknown sample at λmax and determine its concentration from the calibration curve.

Quantitative Data (Hypothetical for Method Development):

| Parameter | Expected Range |

| λmax | ~250 nm |

| Linearity Range | 0.5 - 25 µg/mL |

| Correlation Coefficient (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound. Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity.

HPLC Method Development

Given the ionic nature of the compound, reversed-phase chromatography with ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) are suitable approaches. The following protocol is a starting point for method development, based on methods for similar thiazolium compounds[2].

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: A standard HPLC system with a UV or Mass Spectrometry detector.

-

Column Selection: Start with a C8 or C18 column (e.g., Zorbax Eclipse XDB C8, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid or an ion-pairing agent like heptafluorobutyric acid (HFBA).

-

B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient Elution: A linear gradient from 5% B to 95% B over 15 minutes can be a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection:

-

UV: Monitor at the λmax determined by UV-Vis spectrophotometry.

-

MS: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the parent ion.

-

Quantitative Data (for Method Development based on Analogs):

| Parameter | Starting Point/Target |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (R²) | > 0.99 |

| LOD | < 1 ng/mL |

| LOQ | < 5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85 - 115% |

Mass Spectrometry (MS) Detection

MS detection provides high selectivity and allows for structural confirmation.

Experimental Protocol: LC-MS

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is suitable for the permanently charged thiazolium ion.

-

Mass Analyzer: A quadrupole or ion trap mass spectrometer.

-

Data Acquisition:

-

Full Scan: Acquire data in full scan mode to identify the molecular ion ([M]⁺). For this compound, the expected m/z for the cation is approximately 158.2.

-

Selected Ion Monitoring (SIM): For quantification, use SIM mode targeting the m/z of the parent ion for enhanced sensitivity.

-

Tandem MS (MS/MS): For structural confirmation, perform fragmentation of the parent ion to observe characteristic product ions.

-

Visualizations

Caption: Workflow for HPLC method development.

Caption: Role of thiazolium compounds in metabolism.

Conclusion

This document provides a starting point for the development of robust analytical methods for this compound. The provided ¹H NMR data can be used for initial structural confirmation. The outlined protocols for UV-Vis spectrophotometry and HPLC-MS, based on the analysis of similar molecules, offer a solid foundation for creating and validating quantitative methods tailored to specific research needs. Researchers are encouraged to use these protocols as a guide and optimize the parameters for their specific instrumentation and sample matrices.

References

- 1. Structure and reactivity of thiazolium azo dyes: UV-visible, resonance Raman, NMR, and computational studies of the reaction mechanism in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A liquid chromatography-mass spectrometry assay for simultaneous determination of two antimalarial thiazolium compounds in human and rat matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antimicrobial Studies of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties.[1][2][3] The thiazole nucleus is a core component of many synthetic and natural compounds with demonstrated efficacy against various pathogens.[3] The antimicrobial potential of these compounds is often attributed to the unique chemical characteristics of the thiazole ring.[4] Specifically, thiazolium salts, which are quaternary ammonium compounds, are known to possess antimicrobial activity.[5][6][7] This is often due to their cationic nature, which facilitates interaction with and disruption of negatively charged microbial cell membranes, leading to cell lysis.[5][6][8]

These application notes provide generalized yet detailed protocols for evaluating the antimicrobial efficacy of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide and similar test compounds. The methodologies described are standard and widely accepted for antimicrobial susceptibility testing.

Hypothetical Antimicrobial Activity Data

The following table is a template illustrating how quantitative data for the antimicrobial activity of a test compound like this compound would be presented. The values are for illustrative purposes only.

| Microorganism | Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |

| Staphylococcus aureus | ATCC 25923 | Positive | 16 | 32 | 18 |

| Bacillus subtilis | ATCC 6633 | Positive | 8 | 16 | 22 |

| Escherichia coli | ATCC 25922 | Negative | 64 | 128 | 12 |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | 128 | >256 | 8 |

| Candida albicans | ATCC 10231 | N/A (Fungus) | 32 | 64 | 15 |

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]

MBC (Minimum Bactericidal Concentration): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Zone of Inhibition: The area around an antimicrobial disk where microbial growth is inhibited. The diameter of this zone is an indicator of the antimicrobial's effectiveness.

Postulated Mechanism of Action

Thiazolium salts are a class of quaternary ammonium compounds (QACs). The antimicrobial action of QACs is generally attributed to their cationic nature, which allows them to interact with and disrupt the negatively charged components of microbial cell membranes, such as phospholipids and proteins.[5][6][8] This interaction leads to increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[8]

Caption: Postulated mechanism of antimicrobial action for thiazolium compounds.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of a test compound.

Broth Microdilution Method for MIC and MBC Determination

This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of an antimicrobial agent in a liquid medium.[9][10][11][12]

Materials:

-

Test compound (e.g., this compound)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal strains

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

-

Mueller-Hinton Agar (MHA) plates

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., sterile deionized water or DMSO) to a known high concentration (e.g., 1024 µg/mL).

-

Preparation of Inoculum:

-

From a fresh culture (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline.